1-[3-(Dimethylamino)phenyl]-2-(hydroxyimino)butane-1,3-dione
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Overview
Description
1-[3-(Dimethylamino)phenyl]-2-(hydroxyimino)butane-1,3-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylamino group attached to a phenyl ring, along with a hydroxyimino group and a butane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Dimethylamino)phenyl]-2-(hydroxyimino)butane-1,3-dione typically involves the condensation of 3-(dimethylamino)benzaldehyde with a suitable oxime derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Dimethylamino)phenyl]-2-(hydroxyimino)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1-[3-(Dimethylamino)phenyl]-2-(hydroxyimino)butane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Dimethylamino)phenyl]-2-(hydroxyimino)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, while the dimethylamino group may interact with receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 2-(Hydroxyimino)-1-(2-hydroxyphenyl)butane-1,3-dione
- 1-(Pyridin-4-yl)-2-(hydroxyimino)butane-1,3-dione
- Ethyl 2-(hydroxyimino)-3-oxobutanoate
Comparison: 1-[3-(Dimethylamino)phenyl]-2-(hydroxyimino)butane-1,3-dione is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(E)-4-[3-(dimethylamino)phenyl]-4-hydroxy-3-nitrosobut-3-en-2-one |
InChI |
InChI=1S/C12H14N2O3/c1-8(15)11(13-17)12(16)9-5-4-6-10(7-9)14(2)3/h4-7,16H,1-3H3/b12-11+ |
InChI Key |
JHQSXRLBGFNGIZ-VAWYXSNFSA-N |
Isomeric SMILES |
CC(=O)/C(=C(/C1=CC(=CC=C1)N(C)C)\O)/N=O |
Canonical SMILES |
CC(=O)C(=C(C1=CC(=CC=C1)N(C)C)O)N=O |
Origin of Product |
United States |
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